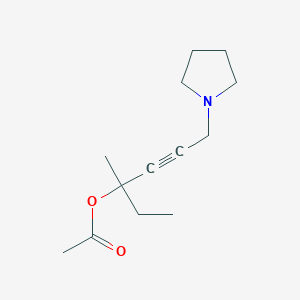![molecular formula C23H23ClN2O3S2 B5066486 N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. This compound is also known as BTEC and is a member of the sulfonamide family. BTEC has been extensively studied due to its potential applications in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of BTEC involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BTEC has been shown to inhibit the activity of carbonic anhydrase IX, which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, BTEC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BTEC has been shown to have a number of biochemical and physiological effects. Studies have shown that BTEC can induce apoptosis in cancer cells, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BTEC in lab experiments include its potential applications in cancer research, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The limitations of using BTEC in lab experiments include the complexity of its synthesis, the potential toxicity of the compound, and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of BTEC. One potential direction is the development of new synthesis methods that are more efficient and less toxic. Another future direction is the investigation of the potential applications of BTEC in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the safety and efficacy of BTEC in humans, which could lead to the development of new cancer treatments.
Synthesemethoden
The synthesis of BTEC involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thioanisole to form 4-chloro-3-(thiophen-2-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amino compound with N-(benzylthio)ethylamine to form BTEC.
Wissenschaftliche Forschungsanwendungen
BTEC has been extensively studied for its potential applications in cancer research. Studies have shown that BTEC can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-17-7-10-20(11-8-17)26-31(28,29)22-15-19(9-12-21(22)24)23(27)25-13-14-30-16-18-5-3-2-4-6-18/h2-12,15,26H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSSOSIRGQYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)



![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)



![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)